![molecular formula C17H13N3O2 B4025096 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B4025096.png)
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Overview
Description
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique bicyclic structure, which includes both indole and pyrimidine rings. The presence of these rings imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of indole-3-carbaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole ring but lacks the pyrimidine structure.
Pyrimido[4,5-d]pyrimidines: Similar bicyclic structure but different functional groups and biological activities.
Uniqueness
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde is unique due to its combined indole and pyrimidine rings, which confer distinct chemical reactivity and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-11-19-10-15-16(13-8-4-5-9-14(13)18-15)20(17(19)22)12-6-2-1-3-7-12/h1-9,11,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUUUNREXGTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)N(C(=O)N1C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4025019.png)
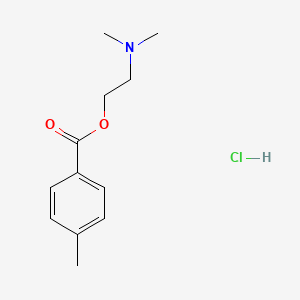
![(2-ethyl-5-methylpyrazol-3-yl)-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone](/img/structure/B4025027.png)
![3-oxo-N-phenyl-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carbothioamide](/img/structure/B4025030.png)
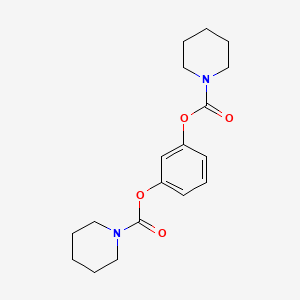
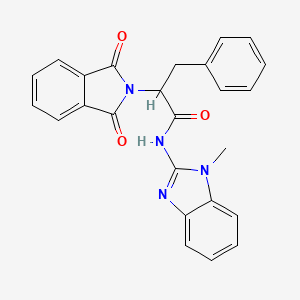
![4-chloro-6-[(2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4025044.png)
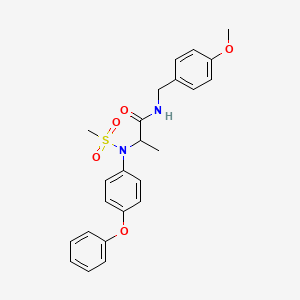
![ethyl 4-[4-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4025048.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4025052.png)
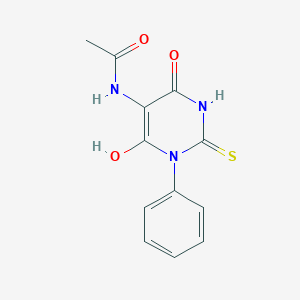
![(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B4025075.png)
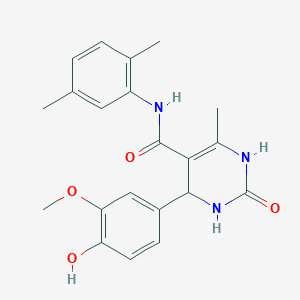
![N-[2-(trifluoromethyl)phenyl]tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B4025109.png)
